molecular formula C15H16ClN3O4 B2853168 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1904245-50-6

5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2853168
CAS RN: 1904245-50-6
M. Wt: 337.76
InChI Key: YCZILVDYDQMYST-UHFFFAOYSA-N
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Description

5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes or proteins. For example, in the case of its antitumor activity, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and is a target for many anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are still being studied, but it has been shown to have cytotoxic effects on cancer cells and antifungal activity against certain fungi. It has also been suggested that this compound could have anti-inflammatory and antioxidant effects, although further research is needed to confirm these effects.

Advantages And Limitations For Lab Experiments

One advantage of using 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and CK2 inhibitory activities make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity or develop more potent derivatives.

Future Directions

There are several future directions for the study of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its activity as an antitumor or CK2 inhibitor by developing more potent derivatives. Additionally, its potential as an antifungal or anti-inflammatory agent could be further explored. Finally, its potential applications in agriculture could be studied in more detail, including its efficacy against a wider range of fungi and its potential impact on the environment.

Synthesis Methods

The synthesis of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves a multi-step process that includes the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-chloro-3-isoxazolecarbonyl chloride. This intermediate is then reacted with 6-hydroxynicotinic acid to form the desired compound.

Scientific Research Applications

5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and could be used as a lead compound for the development of new anticancer drugs. In drug discovery, this compound has been identified as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes and has been implicated in several diseases. In agriculture, this compound has been shown to have antifungal activity and could be used as a natural alternative to synthetic fungicides.

properties

IUPAC Name

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c1-9-6-13(19-23-9)18-14(20)10-7-12(16)15(17-8-10)22-11-2-4-21-5-3-11/h6-8,11H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZILVDYDQMYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

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